Griseucin A
Description
Griseucin A (CAS: 59554-11-9) is a natural compound classified under "natural substances and extractives" . This compound is likely derived from microbial or plant sources, given its categorization as a natural extractive. Its primary use is documented in pharmaceutical or chemical synthesis contexts, though specific biological activities or industrial applications remain underexplored in the available literature .
Properties
CAS No. |
59554-11-9 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl) acetate |
InChI |
InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3 |
InChI Key |
DKQCCDMPFPKSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of griseusins, including Griseucin A, involves a divergent modular strategy. Key synthetic steps include Cu-catalyzed enantioselective boration–hydroxylation and hydroxyl-directed C–H olefination to form the central pharmacophore . This is followed by epoxidation–cyclization and maturation via diastereoselective reduction and regioselective acetylation .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species. The biosynthesis pathway includes the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Griseucin A undergoes various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the quinone moiety.
Substitution: Functional group substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Griseucin A has a wide range of scientific research applications:
Chemistry: Used as a molecular probe to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in cellular processes.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Griseucin A, we compare it with structurally or functionally related compounds, focusing on griseofulvin (CAS: 126-07-8) and grindelic acid (CAS: 1438-57-9), both listed alongside this compound in natural substance databases .
Table 1: Comparative Analysis of this compound and Related Compounds
*Inferred from its classification alongside griseofulvin, a polyketide-derived metabolite.
Key Research Findings
Griseofulvin :
- Structure-Activity Relationship : The benzofuran core and ketone groups are critical for its antifungal activity, which targets fungal cell division by disrupting microtubules .
- Analytical Methods : Detailed protocols for identification (e.g., HPLC, NMR) and quantification in biological samples are established .
- Stability : Sensitive to photodegradation, requiring dark storage .
Grindelic Acid: Functional Role: Primarily isolated from Grindelia species, it exhibits anti-inflammatory and wound-healing properties in preliminary studies, though mechanistic data are sparse . Structural Contrast: Unlike this compound and griseofulvin, grindelic acid is a diterpenoid, highlighting functional diversity among natural extractives .
This compound: Knowledge Gaps: No peer-reviewed studies on its biosynthesis, structure, or molecular targets were identified in the provided evidence.
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